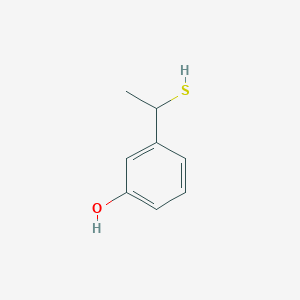

3-(1-Sulfanylethyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10OS |

|---|---|

Molecular Weight |

154.23 g/mol |

IUPAC Name |

3-(1-sulfanylethyl)phenol |

InChI |

InChI=1S/C8H10OS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,9-10H,1H3 |

InChI Key |

IRULAASWVPXMQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)S |

Origin of Product |

United States |

Contextualization Within Sulfanylphenol Chemistry

Sulfanylphenols, a class of compounds featuring both a hydroxyl (-OH) and a sulfanyl (B85325) (-SH) group attached to a benzene (B151609) ring, are notable for their distinct chemical properties. The presence of both a hydrogen-bond-donating phenol (B47542) and a redox-active thiol group on the same aromatic scaffold creates a molecule with multifaceted reactivity. These compounds and their derivatives are recognized for their roles as intermediates and building blocks in the synthesis of more complex molecules. researchgate.net

The specific arrangement of the functional groups in 3-(1-Sulfanylethyl)phenol influences its chemical behavior. The phenol group can undergo oxidation to form quinones, while the compound itself can be reduced to a hydroquinone. Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions, such as halogenation and nitration, at the ortho and para positions relative to the hydroxyl group. The sulfanyl group, on the other hand, can be oxidized to form sulfoxides or sulfones. evitachem.com

The synthesis of sulfanylphenols can be achieved through various methods. A common laboratory approach for a compound like this compound could involve the nucleophilic aromatic substitution of a corresponding aryl halide, such as 3-bromophenol, with a thiol-containing reagent like ethanethiol (B150549) in the presence of a base. Other synthetic strategies in the broader field of sulfanylphenol chemistry include iodine-promoted reactions using cyclohexanones as the phenol source and disulfides as the sulfanylating agent. researchgate.netacs.org

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-(1-Sulfanylethyl)phenol | 2-(1-Sulfanylethyl)phenol | 5-Fluoro-2-(1-sulfanylethyl)phenol |

|---|---|---|---|---|

| Molecular Formula | C8H10OS | C8H10OS sigmaaldrich.com | C8H10OS fluorochem.co.uk | C8H9FOS nih.gov |

| Molecular Weight (g/mol) | 154.23 | 154.23 sigmaaldrich.com | 154.23 fluorochem.co.uk | 172.22 nih.gov |

| IUPAC Name | This compound | 4-(1-sulfanylethyl)phenol sigmaaldrich.com | 2-(1-sulfanylethyl)phenol fluorochem.co.uk | 5-fluoro-2-(1-sulfanylethyl)phenol nih.gov |

| InChI Key | IRULAASWVPXMQI-UHFFFAOYSA-N | ZSZDWIZXMJRQDY-UHFFFAOYSA-N sigmaaldrich.com | IBGBFFWNTWXMFD-UHFFFAOYSA-N fluorochem.co.uk | VFCLPITWYKCUNL-UHFFFAOYSA-N nih.gov |

Significance in Contemporary Chemical Research

Classical Organic Synthesis Routes

Classical synthesis provides the foundational methods for the formation of this compound and its analogs. These routes often involve multi-step processes that allow for precise control over the molecular architecture.

Radical Addition Reactions to Allyl-Modified Phenolic Precursors

The synthesis of this compound can be envisioned through the radical addition of a thiol to an allyl-substituted phenol (B47542). This process typically begins with the preparation of 3-allylphenol, which then undergoes a radical-initiated reaction with a sulfur source like ethanethiol (B150549). The reaction is often initiated by photolysis or a radical initiator such as azobisisobutyronitrile (AIBN). The anti-Markovnikov addition of the thiol to the allyl group's double bond leads to the desired 1-sulfanylethyl side chain. This method is advantageous for its high efficiency and selectivity in forming the thioether linkage.

ortho-Lithiation and Subsequent Functionalization Strategies for Sulfanylphenol Derivatives

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. For the synthesis of sulfanylphenol derivatives, a protected phenol is typically used as the starting material. The protecting group, such as a methoxymethyl (MOM) ether, directs an organolithium reagent, like n-butyllithium, to deprotonate the position ortho to the oxygen. The resulting aryllithium species can then react with a sulfur electrophile. For instance, reaction with elemental sulfur followed by a reducing agent can introduce a thiol group. Alternatively, reaction with a disulfide, such as diethyl disulfide, can directly install the desired ethylthio group. Subsequent deprotection of the phenol yields the target sulfanylphenol derivative. This strategy offers excellent control over the position of the sulfur-containing substituent.

Hydroxylation of Aryl Sulfonium (B1226848) Salts for Phenol Synthesis

A less common but viable route to phenols involves the hydroxylation of aryl sulfonium salts. This method would start with an aryl sulfide, which is then converted into a sulfonium salt by alkylation. The subsequent step involves the displacement of the sulfonium group with a hydroxide (B78521) source to form the phenolic hydroxyl group. While this approach is not as widely used as others for phenol synthesis, it presents an alternative pathway, particularly when other functional groups on the aromatic ring are incompatible with more traditional methods.

Copper-Catalyzed and Electrochemical Approaches in Phenol Synthesis

Modern synthetic methods, including copper-catalyzed and electrochemical approaches, offer milder and more efficient alternatives for phenol synthesis.

Copper-Catalyzed Synthesis:

Copper-catalyzed reactions, such as the Ullmann condensation, can be adapted for the synthesis of phenols. This would typically involve the reaction of an aryl halide with a hydroxide source in the presence of a copper catalyst. For a compound like this compound, the synthesis could start from a dihalogenated benzene (B151609) derivative. One halogen could be selectively substituted with a sulfur-containing nucleophile, followed by a copper-catalyzed hydroxylation to replace the second halogen.

| Catalyst System | Substrate | Reagent | Product |

| CuI/L-proline | 3-bromophenyl)(ethyl)sulfane | NaOH | 3-(ethylthio)phenol |

Electrochemical Synthesis:

Electrochemical methods provide a green and often highly selective means of synthesis. Anodic oxidation of an appropriate aromatic precursor can lead to the formation of a phenolic hydroxyl group. For instance, the direct electrochemical oxidation of a substituted benzene ring can introduce a hydroxyl group. This method avoids the use of harsh chemical oxidants and allows for precise control of the reaction conditions through the applied potential.

Core-Labeling (Radio)Synthesis of Phenols

The synthesis of radiolabeled phenols is crucial for their use in imaging studies and as tracers in biological research. Core-labeling involves incorporating a radionuclide, such as carbon-11 (B1219553) or fluorine-18, into the core structure of the phenol. For example, a precursor molecule can be designed to react with a radiolabeled synthon, such as [¹¹C]methyl iodide or [¹⁸F]fluoride, in the final step of the synthesis. This late-stage labeling is advantageous due to the short half-lives of many common radionuclides.

Bio-Inspired and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods.

Bio-inspired synthesis seeks to mimic enzymatic processes to achieve high selectivity and efficiency. For example, enzymes like peroxidases or laccases could potentially be used to catalyze the hydroxylation of an aromatic precursor to form the phenolic group under mild, aqueous conditions.

Regioselective and Stereoselective Synthesis Considerations for this compound and Related Analogs

The synthesis of this compound, a chiral secondary benzylic thiol, presents distinct challenges in controlling both regioselectivity and stereoselectivity. The presence of three key functionalities—a phenolic hydroxyl group, a secondary thiol, and a chiral center—necessitates a carefully designed synthetic strategy to achieve the desired isomer with high purity.

Regioselectivity:

The primary challenge in regioselectivity arises from the directing effects of the hydroxyl group on the aromatic ring. Friedel-Crafts type reactions or other electrophilic aromatic substitutions on phenol typically yield a mixture of ortho and para substituted products. The formation of the meta-substituted product, this compound, is generally disfavored under these conditions.

To achieve the desired meta-substitution pattern, several strategies can be employed:

Starting with a meta-Substituted Precursor: A more practical approach involves starting with a commercially available or readily synthesized precursor that already possesses the desired meta-substitution pattern. For instance, 3-acetylphenol could serve as a key intermediate. The carbonyl group can then be transformed into the chiral secondary thiol.

[3+3] Cyclocondensation Reactions: For related phenolic structures, regioselective syntheses have been achieved through [3+3] cyclocondensation reactions of 1,3-bis(silyloxy)-1,3-butadienes with appropriate reaction partners. nih.govnih.gov While not directly demonstrated for this compound, this methodology offers a potential route to control the substitution pattern on the phenol ring.

Stereoselectivity:

Once the correct regiochemistry is established, the next critical step is the stereoselective formation of the chiral center at the carbon bearing the sulfanyl group. Several asymmetric synthetic methods can be considered for the synthesis of enantiomerically enriched secondary benzylic thiols.

Asymmetric Reduction of a Prochiral Ketone: A common and effective strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 3-acetylphenol (with a protected hydroxyl group). This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

| Catalyst/Reagent | Substrate Example | Product e.e. (%) | Reference |

| Chiral Oxazaborolidine (CBS) | Acetophenone | >95 | (General principle) |

| Ru(II)-chiral diphosphine | Aromatic ketones | >98 | (General principle) |

Enantioselective Addition of a Thiol to a Double Bond: An alternative approach involves the enantioselective addition of a thiol to a vinyl precursor, such as 3-vinylphenol. This can be catalyzed by chiral transition metal complexes or organocatalysts. For instance, organocatalytic conjugate addition of thiols to nitroalkenes has been shown to produce chiral thiols with good enantioselectivity. beilstein-journals.org

Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. For example, a chiral auxiliary can be attached to the sulfur atom or to another part of the molecule to control the approach of a reagent. The auxiliary is then removed in a subsequent step. The use of lithiated thiocarbamates derived from chiral auxiliaries has been successful in the synthesis of chiral tertiary thiols and can be adapted for secondary thiols. nih.gov

Kinetic Resolution: A racemic mixture of this compound could be resolved into its constituent enantiomers through enzymatic or chemical kinetic resolution. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer or the product of the reaction.

Protecting Group Strategy:

Throughout the synthesis, appropriate protection of the phenolic hydroxyl and the thiol functionalities is crucial to prevent unwanted side reactions. The choice of protecting groups must be compatible with the reaction conditions of subsequent steps and allow for selective deprotection.

| Functional Group | Protecting Group | Deprotection Conditions |

| Phenolic Hydroxyl | Methyl ether (Me) | BBr₃ |

| Benzyl ether (Bn) | H₂, Pd/C | |

| Silyl ether (e.g., TBDMS) | F⁻ (e.g., TBAF) | |

| Thiol | Trityl (Trt) | Acid, TFA |

| Acetyl (Ac) | Base (e.g., NaOMe) | |

| Benzyl (Bn) | Na/NH₃ |

The development of a successful synthesis for a specific enantiomer of this compound requires careful consideration and optimization of these regioselective and stereoselective strategies, along with a robust protecting group scheme.

Reactivity and Reaction Mechanisms of 3 1 Sulfanylethyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenol (B47542) Moiety

The hydroxyl (-OH) group of the phenol moiety is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.comlibretexts.org Its strong electron-donating effect, arising from the resonance delocalization of an oxygen lone pair into the benzene (B151609) ring, significantly increases the ring's nucleophilicity. byjus.com This makes the aromatic ring of 3-(1-Sulfanylethyl)phenol highly susceptible to substitution by electrophiles, primarily at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). However, because of this high reactivity, reactions can sometimes be difficult to control, leading to multiple substitutions. libretexts.org

Common electrophilic substitution reactions for phenols include halogenation, nitration, and Friedel-Crafts reactions. savemyexams.com

Halogenation: When treated with bromine water, phenols typically undergo rapid substitution at all available ortho and para positions. savemyexams.com By analogy, this compound would be expected to form 2,4,6-tribromo-3-(1-sulfanylethyl)phenol as a white precipitate. savemyexams.com Using a less polar solvent and milder conditions can favor monosubstitution. byjus.com

Nitration: Reaction with dilute nitric acid at room temperature typically yields a mixture of ortho- and para-nitro substituted products. savemyexams.com For this compound, this would result in a mixture of 2-nitro-3-(1-sulfanylethyl)phenol and 4-nitro-3-(1-sulfanylethyl)phenol. The use of concentrated nitric acid would likely lead to the formation of 2,4,6-trinitro-3-(1-sulfanylethyl)phenol and significant oxidative decomposition. byjus.comlibretexts.org

Friedel-Crafts Reactions: The high reactivity of the phenol ring allows for reactions with weak electrophiles. For instance, the Friedel-Crafts alkylation of para-cresol with an electrophile results in substitution at both ortho positions. libretexts.org

The kinetics of these substitutions are highly dependent on pH. The phenolate (B1203915) anion (ArO⁻), formed under basic conditions, is an even more powerful activating group than the neutral phenol (ArOH). researchgate.net Kinetic studies on the chlorination of various phenolic compounds have quantified this effect, showing that the reaction rate constants are several orders of magnitude larger for the phenolate anion than for the neutral phenol. researchgate.net

Table 1: Representative Electrophilic Aromatic Substitution Reactions for Phenols

| Reaction | Reagents and Conditions | Major Product(s) | Reference |

| Bromination | Bromine water (aq. Br₂) | 2,4,6-Tribromophenol | savemyexams.com |

| Bromination | Br₂ in CHCl₃, low temp. | Mixture of o- and p-bromophenol | byjus.com |

| Nitration | Dilute HNO₃, room temp. | Mixture of o- and p-nitrophenol | byjus.comsavemyexams.com |

| Nitration | Concentrated HNO₃ | 2,4,6-Trinitrophenol (Picric Acid) | byjus.com |

| Kolbe-Schmitt | 1. NaOH2. CO₂, heat, pressure | 2-Hydroxybenzoic acid (Salicylic acid) | byjus.com |

Table 2: Second-Order Rate Constants for the Chlorination of Phenolic Compounds with HOCl

| Compound | Rate Constant (k) for ArOH + HOCl (M⁻¹s⁻¹) | Rate Constant (k) for ArO⁻ + HOCl (M⁻¹s⁻¹) | Reference |

| Phenol | 0.29 | 3.5 x 10³ | researchgate.net |

| p-Cresol | 0.52 | 8.0 x 10³ | researchgate.net |

| p-Chlorophenol | 0.05 | 4.8 x 10² | researchgate.net |

| p-Nitrophenol | 0.02 | 8.46 x 10¹ | researchgate.net |

Oxidative Pathways and Redox Behavior of Sulfanyl (B85325) and Phenolic Groups

Both the phenolic and sulfanyl groups are redox-active and can undergo oxidation through various pathways. The specific products formed depend on the oxidant used and the reaction conditions.

The phenolic group can be oxidized to form quinones. libretexts.org For example, the oxidation of phenol with reagents like chromic acid yields para-benzoquinone. libguides.com The oxidation often proceeds through a phenoxy radical intermediate. wikipedia.org These phenoxy radicals can also couple to form C-C or C-O bonds, leading to polymeric structures, a process central to the biosynthesis of lignin. wikipedia.orgresearchgate.net The redox potential for phenol oxidation is highly pH-dependent, as shown by cyclic voltammetry studies. researchgate.net A Pourbaix diagram for phenol illustrates the stability regions for phenol, the phenolate anion, and the phenoxy radical as a function of pH and potential. researchgate.net

The sulfanyl (thiol) group is readily oxidized, and this chemistry is distinct from that of alcohols. libretexts.org Oxidation of thiols changes the oxidation state of the sulfur atom. libretexts.org Mild oxidation typically leads to the formation of a disulfide (R-S-S-R). Stronger oxidizing agents, such as hydrogen peroxide or peracids, can further oxidize the sulfur to a sulfoxide (B87167) (R-S(=O)-R') and ultimately to a sulfone (R-S(=O)₂-R'). libretexts.org

Table 3: Oxidation States of Sulfur in Organic Compounds

| Oxidation State | Functional Group | Example | Reference |

| -2 | Thiol / Sulfide | Ethanethiol (B150549) / Diethyl sulfide | libretexts.org |

| -1 | Disulfide | Diethyl disulfide | masterorganicchemistry.com |

| 0 | Sulfoxide | Dimethyl sulfoxide (DMSO) | libretexts.org |

| +2 | Sulfone | Dimethyl sulfone | libretexts.org |

Natural phenolic materials are known to be redox-active and can be reversibly switched between oxidized and reduced states, potentially generating reactive oxygen species (ROS) in the process. nih.govnih.gov

Nucleophilic Reactivity at Sulfur and Oxygen Centers

Both the oxygen of the hydroxyl group and the sulfur of the sulfanyl group possess lone pairs of electrons, allowing them to act as nucleophiles. However, their nucleophilic character differs significantly. In their anionic forms—the phenoxide and the thiolate—both become much stronger nucleophiles.

A fundamental principle in organic chemistry is that sulfur is a more powerful nucleophile than oxygen, particularly in protic solvents. libretexts.orglibretexts.org Thiolate anions are significantly more nucleophilic than alkoxide or phenoxide anions. masterorganicchemistry.com This is attributed to the higher polarizability of the larger sulfur atom and the lower solvation of the thiolate anion compared to the phenoxide anion. masterorganicchemistry.com

This difference in reactivity has been quantified in kinetic studies. For instance, in aromatic nucleophilic substitution reactions, second-order rate constants for attack by thiolate ions (k_RS⁻) are substantially larger than those for phenolate (k_PhO⁻) or hydroxide (B78521) (k_OH⁻) ions. nih.gov

Table 4: Comparison of Second-Order Rate Constants for Nucleophilic Attack

| Nucleophile | Rate Constant (k_nuc) (M⁻¹s⁻¹) | Substrate System | Reference |

| Thiolate ions (RS⁻) | 3.48 – 30.9 | DNP-DEA/NO | nih.gov |

| Phenolate ion (PhO⁻) | 0.114 | DNP-DEA/NO | nih.gov |

| Hydroxide ion (OH⁻) | 1.82 x 10⁻² | DNP-DEA/NO | nih.gov |

Data from a study on the thiolysis of an O²-arylated diazeniumdiolate prodrug. nih.gov

Therefore, in competitive reactions, the sulfur atom of this compound, especially when deprotonated to the thiolate, is expected to be the primary site of nucleophilic attack. libretexts.orgevitachem.com

Reaction Kinetics and Thermodynamic Analysis of Transformations

The study of reaction kinetics and thermodynamics provides deeper insight into the preferred reaction pathways and product distributions for this compound.

Kinetics: The rates of reactions involving phenols are well-documented. For electrophilic substitution, Hammett-type correlations for the chlorination of phenols show a strong dependence on the electronic nature of substituents on the ring. researchgate.net For nucleophilic reactions, Brønsted plots (log(k) vs. pKa) for the reaction of various thiols yield a β_nuc value of 0.41, indicating a significant degree of S-C bond formation in the transition state of nucleophilic attack. nih.gov Furthermore, studies on the oxidation of phenols by radicals have revealed large kinetic isotope effects (KIEs), suggesting that the reaction proceeds via a proton-coupled electron transfer (PCET) mechanism rather than a simple hydrogen atom transfer (HAT). mdpi.com

Thermodynamics: Thermodynamic analysis can predict the feasibility of a reaction and the relative stability of isomers. For the acylation of phenol, which can occur at either the oxygen (O-acylation) or the carbon of the ring (C-acylation, a Friedel-Crafts reaction), thermodynamic calculations using group contribution methods show that the product distribution is highly temperature-dependent. scielo.br At lower temperatures (300-800 K), the C-acylated products (hydroxyacetophenones) are thermodynamically favored, while at higher temperatures, the O-acylated product (phenyl acetate) becomes more significant. scielo.br Among the C-acylated isomers, the meta-substituted product is generally the most stable. scielo.br The thermodynamics of phenol oxidation can be visualized using Pourbaix diagrams, which map the regions of thermodynamic stability for the reactant and its oxidized products as a function of potential and pH. researchgate.net

Table 5: Thermodynamic Data for Phenol Acylation with Acetic Acid

| Temperature (K) | ΔG°_reaction (kJ/mol) (C-acylation) | Product Selectivity | Reference |

| 400 | -15 | ~100% C-acylation (HAP) | scielo.br |

| 600 | -45 | ~100% C-acylation (HAP) | scielo.br |

| 800 | -75 | ~100% C-acylation (HAP) | scielo.br |

| 1000 | -105 | ~80% C-acylation (HAP), ~20% O-acylation (PA) | scielo.br |

HAP = Hydroxyacetophenone; PA = Phenyl Acetate

Computational and Theoretical Investigations of 3 1 Sulfanylethyl Phenol

Quantum Chemical Calculations (Density Functional Theory)

No specific Density Functional Theory (DFT) studies on 3-(1-Sulfanylethyl)phenol have been identified in the current body of scientific literature. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies would typically provide valuable insights into the compound's reactivity and behavior.

Electronic Structure Analysis and Bonding Characteristics

A detailed analysis of the electronic structure and bonding characteristics of this compound, which would include molecular orbital analysis, charge distribution, and the nature of the chemical bonds, is not available.

Reaction Mechanism Elucidation and Transition State Analysis

There are no published studies elucidating reaction mechanisms involving this compound or analyzing the transition states of such reactions using quantum chemical calculations.

Prediction of Spectroscopic Properties

Predictions of spectroscopic properties such as NMR, IR, and UV-Vis spectra for this compound based on quantum chemical calculations have not been reported.

Redox Potential Prediction and Phenoxyl Radical Stabilization

Specific predictions of the redox potential of this compound and the stabilization of its corresponding phenoxyl radical are not documented in the literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules. However, no MD simulation studies specifically investigating the conformational preferences and dynamics of this compound have been found.

Theoretical Approaches to Structure-Reactivity Relationships

While general principles of structure-reactivity relationships for phenolic compounds exist, a specific theoretical study detailing these relationships for this compound is not available. Such a study would typically involve correlating computed molecular descriptors with experimentally observed reactivity.

Advanced Spectroscopic Characterization and Analytical Techniques for 3 1 Sulfanylethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed.

In a ¹H NMR spectrum of 3-(1-Sulfanylethyl)phenol, distinct signals are expected for each unique proton environment. The position (chemical shift), splitting pattern (multiplicity), and integration (proton count) of these signals provide a wealth of structural information.

Aromatic Protons: The four protons on the benzene (B151609) ring are chemically non-equivalent and would appear in the aromatic region, typically between 6.5 and 8.0 ppm. rsc.orgsigmaaldrich.com Due to the meta-substitution pattern, complex splitting (multiplets) would be anticipated as each proton couples with its neighbors.

Phenolic Proton (-OH): The hydroxyl proton signal is expected to be a broad singlet, with a chemical shift that can vary significantly (typically 3-8 ppm) depending on concentration, solvent, and temperature. rsc.org It can be identified by its disappearance upon adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample. rsc.org

Thiol Proton (-SH): The thiol proton signal typically appears as a singlet or a doublet (if coupled to the adjacent methine proton) in the range of 1.0-2.0 ppm. Its coupling is often dependent on the solvent and purity of the sample.

Methine Proton (-CH): The single proton on the carbon adjacent to the sulfur and the aromatic ring would likely appear as a quartet (split by the three methyl protons) in the range of 3.5-4.5 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group would present as a doublet (split by the single methine proton) further upfield, likely in the 1.4-1.7 ppm range.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ | 1.4 - 1.7 | Doublet (d) |

| -SH | 1.0 - 2.0 | Singlet (s) or Doublet (d) |

| -CH | 3.5 - 4.5 | Quartet (q) |

| -OH | 3.0 - 8.0 | Broad Singlet (br s) |

A ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. Due to the lack of symmetry in this compound, eight distinct signals are expected, one for each carbon atom.

Aromatic Carbons: The six carbons of the benzene ring would resonate in the downfield region of 110-160 ppm. scielo.brfluorochem.co.uk The carbon atom bonded to the hydroxyl group (ipso-carbon) is expected at the furthest downfield position in this group, potentially around 155-160 ppm. scielo.br The carbon bonded to the sulfanylethyl group would also be significantly shifted.

Aliphatic Carbons: The methine carbon (-CH) would likely appear in the 30-45 ppm range, while the methyl carbon (-CH₃) would be found in the more upfield region of 15-25 ppm. uou.ac.in

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 15 - 25 |

| -CH | 30 - 45 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C/C-S | 130 - 145 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, confirming the coupling between the -CH methine proton and the -CH₃ methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton and carbon assignments for the methine and methyl groups, as well as for the aromatic C-H bonds.

Solid-State NMR could be utilized to study the compound in its crystalline form, providing insights into its solid-state conformation and intermolecular interactions, which are averaged out in solution-state NMR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Upon ionization in a mass spectrometer, typically by electron impact (EI), the this compound molecule will form a molecular ion ([M]⁺•) and then break apart into smaller, characteristic fragment ions.

Molecular Ion Peak: The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (C₈H₁₀OS), which is 154.23. Thiols often exhibit a more intense molecular ion peak compared to their alcohol analogs. chemsrc.com

Alpha-Cleavage: A primary and highly characteristic fragmentation pathway for aliphatic thiols is the cleavage of the C-C bond alpha to the sulfur atom. chemsrc.com In this case, this would involve the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized fragment ion at m/z 139.

Phenolic Fragmentation: Phenolic compounds often fragment via the loss of carbon monoxide (CO). A fragment corresponding to the loss of CO from the molecular ion (m/z 126) or other fragments might be observed. The loss of the hydroxyl group (•OH) or a hydrogen atom from the aromatic ring are also possible fragmentation pathways.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 154 | [C₈H₁₀OS]⁺• | Molecular Ion |

| 139 | [C₇H₇OS]⁺ | Loss of •CH₃ (α-cleavage) |

| 121 | [C₇H₅O]⁺ | Loss of •SH from m/z 154 |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage with loss of •CH₂S |

While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to four or more decimal places. This high precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would confirm the elemental composition of C₈H₁₀OS by matching the experimentally measured exact mass of the molecular ion (predicted: 154.0479) to its calculated theoretical value. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Phenol (B47542) and Thiol Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the analysis of moderately polar, thermally labile compounds like this compound. Because of its high sensitivity and selectivity, liquid chromatography coupled to ESI-MS has become a prominent method for the determination of phenolic acids and related compounds. japsonline.com ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, allowing for straightforward determination of the molecular weight.

For this compound, analysis in negative ion mode is particularly effective due to the acidic nature of the phenolic proton. The resulting phenoxide anion is stable and provides a strong signal. The thiol group is less acidic but can also be deprotonated under appropriate conditions. In positive ion mode, protonation can occur, though fragmentation may be more prevalent. High-resolution mass spectrometry, such as ESI coupled to a Time-of-Flight (TOF) or Orbitrap analyzer, can provide highly accurate mass measurements, enabling the determination of the elemental formula of the parent ion and its fragments. nih.gov

To enhance selectivity for phenols and thiols in complex mixtures, such as petroleum fractions or biological extracts, chemical derivatization or charge-tagging can be employed prior to ESI-MS analysis. uvic.ca For instance, reacting the sample with a reagent that selectively binds to phenol and thiol groups and carries a permanent positive charge can significantly improve ionization efficiency and reduce matrix effects. uvic.ca Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion, with the resulting fragmentation pattern serving as a structural fingerprint for the analyte.

Table 1: ESI-MS Applications for Phenolic and Thiol Compound Analysis

| Technique | Analyte Class | Key Findings / Application | Reference |

|---|---|---|---|

| LC-ESI-QTOF-MS/MS | Phenolic Compounds | High-accuracy characterization of 59 different phenolic compounds in fruit waste. | nih.gov |

| HPLC-PDA/ESI-MS | Phenolic Acids, Flavonoids | Identification of 26 phenolic compounds in plant extracts, with caffeoylquinic acid derivatives being the most abundant. | mdpi.com |

| ESI-MS with Charge Tagging | Phenols and Thiols | Selective detection of phenol and thiol impurities in jet fuel by reacting them with a charged bromobenzyl compound. | uvic.ca |

| UHPLC-ESI-MS/MS | Phenolic Compounds | Identification and quantification of 30 phenolic compounds in plant extracts, with rosmarinic and fumaric acids as major components. | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are cornerstone techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques provide distinct signatures for the hydroxyl (O-H), sulfanyl (B85325) (S-H), and substituted benzene ring moieties.

The IR spectrum of a phenol is characterized by several key absorptions. The O-H stretching vibration gives rise to a very strong and notably broad band, typically in the range of 3550–3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infolibretexts.org The C-O stretching vibration in phenols appears as a strong band in the 1260–1180 cm⁻¹ region. docbrown.info The thiol group (S-H) exhibits a sharp, but weak, stretching absorption band in the 2600–2550 cm⁻¹ range. This peak's position in a relatively uncongested region of the spectrum makes it a useful diagnostic marker, although its low intensity can sometimes make it difficult to observe.

The aromatic ring produces several characteristic bands. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C ring stretching vibrations cause a set of sharp bands of variable intensity in the 1600–1450 cm⁻¹ region. docbrown.info Out-of-plane C-H bending vibrations in the 900–675 cm⁻¹ range are highly characteristic of the substitution pattern on the benzene ring. For a meta-substituted (1,3-disubstituted) ring like that in this compound, characteristic bands are expected.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. While the O-H stretch is weak in Raman spectra, the S-H and C-S stretching vibrations often provide stronger and more easily identifiable signals than in IR. Furthermore, the symmetric vibrations of the aromatic ring are typically strong in Raman spectra. Surface-Enhanced Raman Spectroscopy (SERS) can be used to dramatically amplify the signal of molecules adsorbed on metallic surfaces, which could be a valuable approach for studying the interaction of this compound with substrates. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Phenolic -OH | O-H stretch (H-bonded) | 3550 - 3200 | Strong, Broad |

| Aromatic C-O | C-O stretch | 1260 - 1180 | Strong |

| Thiol -SH | S-H stretch | 2600 - 2550 | Weak, Sharp |

| Alkyl C-S | C-S stretch | 700 - 600 | Weak to Medium |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium, Sharp |

| Aromatic Ring | C=C ring stretch | 1600 - 1450 | Medium to Strong, Sharp |

X-ray Absorption Spectroscopy (XAS) for Sulfur Electronic States

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a highly specific and sensitive synchrotron-based technique for probing the electronic structure and chemical environment of sulfur atoms in situ. osti.gov This method is particularly valuable for a compound like this compound as it directly targets the sulfur atom, which is often considered "spectroscopically silent" by more conventional techniques. osti.gov The technique measures the absorption of X-rays as a function of energy around the sulfur K-edge (approximately 2472 eV), corresponding to the excitation of a sulfur 1s electron to unoccupied molecular orbitals. nih.gov

The resulting X-ray Absorption Near-Edge Structure (XANES) spectrum provides a fingerprint of the sulfur's oxidation state and coordination environment. pnas.org For the thiol group in this compound, the main absorption feature is expected to be a transition from the S 1s core level to an unoccupied molecular orbital with antibonding sigma character, specifically the σ*(S-C) orbital. rsc.org

XAS is exceptionally powerful for distinguishing between different sulfur oxidation states. pnas.org Oxidation of the thiol group to a disulfide, sulfoxide (B87167), or sulfone results in a significant chemical shift of the absorption edge to higher energies. For example, the edge energy increases with each step in the oxidation series: thiol/thioether < disulfide < sulfoxide < sulfone. acs.orgnih.gov This strong correlation between absorption energy and oxidation state allows for quantitative speciation of sulfur forms in complex mixtures. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign specific electronic transitions and refine the interpretation of the XANES features. acs.org

Table 3: Typical Sulfur K-edge XANES Peak Energies for Various Sulfur Functional Groups

| Sulfur Functional Group | Oxidation State | Main Peak Energy (eV) | Electronic Transition |

|---|---|---|---|

| Thiol (-SH) | -2 | ~2471.0 | 1s → σ(S-C) |

| Disulfide (-S-S-) | -1 | ~2469.9 | 1s → σ(S-S) |

| Sulfoxide (>S=O) | 0 | ~2474.0 | 1s → (S-O)σ* / [(S-O)π* + (S-C)σ*] |

| Sulfone (>SO₂) | +2 | ~2480.0 | Transitions to S-O antibonding orbitals |

| Sulfate (-OSO₃H) | +6 | ~2482.5 | 1s → Td symmetry allowed transitions |

Note: Energies are approximate and can vary based on the specific molecular structure and environment. Data compiled from multiple sources. pnas.orgrsc.orgnih.gov

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for isolating this compound from complex samples and for its precise quantification. The choice of method depends on the analyte's volatility and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Fluorescence and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating non-volatile or thermally sensitive compounds like this compound from liquid matrices. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water/buffer and acetonitrile (B52724) or methanol), is the most common mode for this type of analyte.

Fluorescence Detection (FLD): While phenols exhibit native fluorescence, derivatization is often required to achieve high sensitivity and selectivity, especially for thiols. diva-portal.org Various fluorescent labeling reagents that react specifically with either the phenol or thiol group can be used. For instance, reagents like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) have been successfully used for the sensitive HPLC-FLD analysis of phenols. nih.gov For thiols, reagents such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) or monobromobimane (B13751) (mBBr) are commonly employed to create highly fluorescent derivatives. diva-portal.orgnih.gov The choice of excitation and emission wavelengths is critical for maximizing sensitivity and minimizing interference. diva-portal.org

Mass Spectrometry Detection (HPLC-MS): Coupling HPLC with a mass spectrometer provides the highest level of confidence in compound identification. As discussed in section 5.2.3, ESI is a common interface. HPLC-MS allows for the determination of the analyte's mass-to-charge ratio, confirming its identity, while the chromatographic retention time provides an additional layer of certainty. This combination is particularly powerful for analyzing complex samples where isobaric interferences (compounds with the same nominal mass) may be present. mdpi.com

Table 4: Typical HPLC Parameters for Phenol and Thiol Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 or PFP (Pentafluorophenyl), 100-250 mm length, 3-5 µm particle size |

| Mobile Phase | Gradient elution with (A) Water with 0.1% Formic Acid or buffer and (B) Acetonitrile or Methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection (FLD) | Excitation/Emission wavelengths specific to the derivatizing agent (e.g., Ex: 380 nm, Em: 515 nm for SBD-F derivatives) |

| Detection (MS) | Electrospray Ionization (ESI) in negative or positive ion mode with full scan or Selected Ion Monitoring (SIM) |

Ultra-Performance Liquid Chromatography (UPLC) with Fluorescence Detection

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures to achieve faster analyses, greater peak resolution, and increased sensitivity. nih.govresearchgate.net These advantages make UPLC particularly well-suited for the rapid and sensitive analysis of this compound.

The principles of detection remain the same as in HPLC, with fluorescence being a highly sensitive option. UPLC-FLD methods have been developed for the simultaneous determination of various thiols in biological tissues with analysis times as short as 4.5 minutes. oup.com These methods typically involve a pre-column derivatization step with a thiol-specific fluorophore like 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) or monobromobimane (mBBr). oup.comrsc.org The enhanced resolution of UPLC can be critical for separating the derivatized this compound from other closely eluting thiols or matrix components. The increased peak concentration (taller, narrower peaks) afforded by UPLC also leads to lower limits of detection (LOD) and quantification (LOQ) compared to HPLC. rsc.orgmdpi.com

Table 5: Example UPLC-FLD Method Parameters for Thiol Analysis

| Parameter | Example Setting | Reference |

|---|---|---|

| System | Waters ACQUITY UPLC | oup.com |

| Column | Acquity BEH C18, 1.7 µm, 2.1 mm × 100 mm | oup.com |

| Derivatization Reagent | 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | oup.com |

| Mobile Phase | Gradient: (A) 20 mM ammonium formate, pH 3; (B) Acetonitrile | oup.com |

| Flow Rate | 600 µL/min | oup.com |

| Run Time | 4.5 minutes | oup.com |

| Detection | Fluorescence (FLD) | oup.com |

Gas Chromatography (GC) with Mass Spectrometry

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds. etamu.edu For this compound to be amenable to GC analysis, a chemical derivatization step is generally required. Both the phenolic hydroxyl group and the thiol group are polar and contain active hydrogens, which can lead to poor peak shape (tailing) and undesirable interactions with the GC column.

Derivatization, most commonly silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH and -SH groups into nonpolar trimethylsilyl (B98337) (-OTMS and -STMS) ethers and thioethers. This process increases the compound's volatility and thermal stability, making it suitable for GC analysis. matec-conferences.org

Once volatilized, separation occurs in a long capillary column (e.g., 30 meters) coated with a stationary phase like 5% phenyl-methylpolysiloxane. mdpi.com The mass spectrometer then serves as a highly specific detector. It fragments the eluting compound in a predictable manner, producing a mass spectrum that acts as a unique chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries. For trace analysis of volatile sulfur compounds, pre-concentration techniques like headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to significantly enhance detection limits. researchgate.netnih.gov

Table 6: Typical GC-MS Parameters for Derivatized Phenol/Thiol Analysis

| Parameter | Typical Setting |

|---|---|

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or other silylating agent |

| Injector | Split/Splitless, typically operated at 250-280 °C |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min) |

| Oven Program | Initial temp 40-60 °C, hold for 2-3 min, ramp at 10-15 °C/min to 280-300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Compound Name Reference Table

Spectrophotometric Methods for Thiol and Phenol Detection in Complex Mixtures

The quantitative analysis of bifunctional molecules such as this compound in complex matrices presents a significant analytical challenge. The presence of both a thiol (-SH) and a phenolic hydroxyl (-OH) group necessitates selective and sensitive methods that can distinguish between these two reactive moieties or quantify them in the presence of each other. Spectrophotometry offers a range of robust, cost-effective, and widely accessible techniques for this purpose. mdpi.com These methods typically rely on derivatization reactions that produce a chromophore, a colored compound, whose absorbance can be measured at a specific wavelength. longdom.orgrjptonline.org

The primary difficulty in analyzing mixtures containing both phenols and thiols lies in the fact that many assays are based on the reducing properties of these functional groups. nih.govmdpi.com Consequently, methods designed for one group may suffer from interference from the other. To address this, strategies involving specific reagents, pH control, and masking agents are employed to achieve the selective determination of each functional group.

Spectrophotometric Determination of the Thiol Group

A preeminent method for the quantification of sulfhydryl groups in a variety of samples is the Ellman's test, which utilizes 5,5′-dithiobis-(2-nitrobenzoic acid), commonly known as Ellman's reagent or DTNB. wikipedia.orgbmglabtech.com This method is valued for its reliability and is suitable for quantifying low-molecular-mass thiols. wikipedia.org

The underlying principle of Ellman's test is the reaction of DTNB with a free thiol group. broadpharm.com This reaction cleaves the disulfide bond in DTNB, resulting in the formation of a mixed disulfide and the release of 2-nitro-5-thiobenzoate (TNB²⁻). wikipedia.org The TNB²⁻ anion exhibits a characteristic intense yellow color in aqueous solutions at neutral or alkaline pH, with a strong absorbance maximum at 412 nm. wikipedia.orgbmglabtech.combroadpharm.com The concentration of the thiol in the sample is directly proportional to the measured absorbance of the TNB²⁻ product. The quantity of the sulfhydryl group can be determined by comparison to a standard curve using a known thiol like cysteine or by using the molar extinction coefficient of TNB²⁻, which is frequently cited as 14,150 M⁻¹cm⁻¹. longdom.orgbroadpharm.com

The reaction is typically carried out in a buffer solution at a slightly alkaline pH (around 8.0) to ensure the ionization of the resulting TNB. broadpharm.cominterchim.fr The reaction is rapid, usually completing within minutes at room temperature. broadpharm.com

Table 1: Key Parameters for Thiol Detection using Ellman's Reagent Use the interactive controls to view more details.

| Parameter | Value / Condition | Source(s) |

| Reagent | 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) | wikipedia.org, bmglabtech.com |

| Analyte | Free Thiol (-SH) Groups | longdom.org |

| Product | 2-nitro-5-thiobenzoate (TNB²⁻) | wikipedia.org |

| Detection Wavelength (λmax) | 412 nm | broadpharm.com, bmglabtech.com |

| Molar Extinction Coefficient (ε) | ~14,150 M⁻¹cm⁻¹ | broadpharm.com, longdom.org |

| Optimal pH | ~8.0 | interchim.fr, broadpharm.com |

| Reaction Time | ~5-15 minutes | interchim.fr, broadpharm.com |

Strategies for Analysis in Thiol-Phenol Mixtures

The simultaneous spectrophotometric determination of thiols and phenols in a mixture, as required for this compound, demands strategies to overcome mutual interference. Since both groups can be oxidized, methods based on electron transfer, such as some total antioxidant capacity (TAC) assays, cannot differentiate between them. nih.govmdpi.com

One effective strategy is the use of a masking agent to selectively block one of the functional groups. To determine the phenolic content without interference from the thiol group, mercury(II) compounds can be added to the sample. nih.govmdpi.com Mercury(II) ions form stable complexes with thiol groups, effectively sequestering them and preventing them from reacting with the assay reagents. nih.govmdpi.com After masking the thiol, a phenol-specific method like the Folin-Ciocalteu or Ferric Reducing Antioxidant Power (FRAP) assay can be applied to selectively quantify the phenolic component. nih.govmdpi.com

Alternatively, advanced chemometric techniques can be applied to spectrophotometric data. Multivariate calibration methods, such as partial least squares (PLSR) regression, can resolve complex mixtures with severely overlapping spectra. redalyc.org By recording the UV-Vis spectra of calibration mixtures containing known concentrations of the different components (e.g., a thiol standard, a phenol standard, and the mixture), a mathematical model can be built to predict the concentration of each analyte in an unknown sample from its full spectrum. redalyc.org This approach can allow for the simultaneous determination of phenol and its congeners without prior chemical separation or masking steps. redalyc.org

Applications of 3 1 Sulfanylethyl Phenol in Catalysis and Materials Science

Role as Ligands or Precursors in Catalytic Systems

The thiol and phenol (B47542) moieties in 3-(1-sulfanylethyl)phenol can act as ligands, binding to metal centers to form catalytic complexes. The nature of the metal-ligand interaction can influence the activity and selectivity of the catalyst. For instance, the thiol group can coordinate with soft metals, while the phenol group can act as a Brønsted acid or bind to oxophilic metals. This dual functionality allows for the design of bifunctional catalysts where both the metal center and the ligand participate in the catalytic cycle.

While direct research on this compound as a ligand is not extensively documented in the provided results, the principles of ligand design in catalysis are well-established. The performance of a catalyst is highly dependent on the electronic and steric properties of its ligands. For example, in the chemoselective hydrogenation of α,β-unsaturated aldehydes, the ligand layer on a palladium catalyst was shown to control the reaction's selectivity by governing the interaction of the reactant with the catalyst surface. nih.gov Similarly, chiral ligands containing functional groups like silanols have been developed for enantioselective catalysis, demonstrating how ligand design can achieve high levels of stereocontrol. rsc.org

Different catalyst precursors can significantly impact the physicochemical properties and performance of the final catalyst. rsc.org The choice of precursor can affect particle size, surface area, and the concentration of active species on the catalyst surface. rsc.org Although not specific to this compound, this highlights the importance of the precursor's role in creating effective catalytic systems.

Integration into Polymeric Materials (e.g., Thiol-ene Photopolymerizations)

This compound is a suitable monomer for thiol-ene photopolymerizations. This type of "click" reaction involves the radical-mediated addition of a thiol group to a carbon-carbon double bond (ene). mdpi.com These reactions are known for being rapid, efficient, and often proceeding via a step-growth mechanism, which can be advantageous in creating uniform polymer networks. nih.gov

Thiol-ene polymerizations have gained interest for applications such as coatings and dental restoratives due to their unique properties. beilstein-journals.org Research has shown that incorporating thiol-modified phenol derivatives can lead to polymers with improved mechanical properties, such as higher flexural strength and modulus of elasticity, compared to standard thiol components. beilstein-journals.org Specifically, ester-free thiol derivatives are more hydrolytically stable, which is a significant advantage in applications where water sorption is a concern. beilstein-journals.org The phenolic structure within the polymer backbone can contribute to increased rigidity and thermal stability. beilstein-journals.orgmdpi.com

The table below summarizes the key aspects of integrating phenolic thiols into polymers via thiol-ene reactions.

Functionalization of Support Materials for Heterogeneous Catalysis

In heterogeneous catalysis, the support material plays a crucial role in dispersing and stabilizing the active catalytic phase. nih.gov Functionalizing the surface of a support material with molecules like this compound can create a more tailored environment for the catalyst, potentially enhancing its activity, selectivity, and stability. nih.gov The thiol group can be used to anchor metal nanoparticles, while the phenol group can modify the surface properties of the support, such as its acidity or hydrophobicity. nih.gov

The functionalization of support materials is a key strategy in designing advanced catalysts. For instance, silica, alumina, and carbon-based materials are common supports that can be modified to improve catalytic performance. nih.gov By introducing specific functional groups, it is possible to create bifunctional catalysts where both the support and the active phase contribute to the reaction. An example is the use of sulfonated graphene oxide to support palladium nanoparticles, where the acidic groups on the support aid in the reaction while the palladium nanoparticles perform hydrogenation. nih.gov

The table below outlines the benefits of functionalizing support materials in heterogeneous catalysis.

Design of Novel Functional Materials

The development of novel functional materials is driven by the need for materials with specific, tailored properties. youtube.com The incorporation of this compound into material structures can impart new functionalities. The phenolic component is of particular interest as natural phenolic polymers are known for their role in controlling the mechanical properties of biological materials and their strong underwater adhesion. nih.gov

By mimicking natural polyphenolic materials, researchers can design synthetic polymers with unique characteristics. nih.gov The number and position of hydroxyl groups on the phenol ring can significantly affect the crosslinking kinetics and the resulting mechanical properties of the material. nih.gov Furthermore, the thiol group offers a site for further chemical modification or for creating crosslinks through disulfide bond formation, adding another layer of control over the material's properties.

The design of new materials often involves combining different chemical moieties to achieve a desired function. For instance, the creation of nanocomposites can lead to materials with properties that surpass those of their individual components. mdpi.com The versatility of this compound, with its reactive thiol and phenol groups, makes it a promising candidate for the design and synthesis of a wide range of novel functional materials, from advanced polymers to specialized coatings and catalysts.

Mechanistic Understanding of Biological Interactions Involving Mercaptophenols

Theoretical Models of Redox Homeostasis and Oxidative Stress Response involving Thiols

Redox homeostasis is the maintenance of a balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems of the cell. nih.govnih.gov Thiols, such as the sulfanyl (B85325) group in 3-(1-Sulfanylethyl)phenol, are critical players in maintaining this balance. nih.govcreative-proteomics.com The thiol group can be readily oxidized, thereby neutralizing ROS and other electrophiles. nih.gov This reactivity is central to the function of major cellular antioxidants like glutathione (B108866). creative-proteomics.com

Theoretical models of redox homeostasis often depict a dynamic equilibrium where the cellular thiol pool acts as a buffer against oxidative insults. nih.gov The presence of a phenolic hydroxyl group, as in this compound, can further contribute to antioxidant activity through electron donation to neutralize free radicals. nih.gov However, under conditions of excessive oxidative stress, the oxidation of thiols can lead to the formation of thiyl radicals, which can participate in further damaging reactions if not properly quenched. libretexts.org

The cellular response to oxidative stress involves the upregulation of antioxidant enzymes and molecules. nih.gov Compounds like this compound could theoretically influence these pathways. The interaction of such exogenous thiols with the cellular redox-sensing machinery, such as Keap1-Nrf2, could trigger adaptive responses. However, high concentrations or specific metabolic transformations could also lead to pro-oxidant effects. For instance, the phenoxyl radicals formed from some polyphenols can co-oxidize cellular thiols like glutathione, leading to oxygen uptake and the formation of more ROS. nih.gov

The table below summarizes key components and concepts in theoretical models of redox homeostasis relevant to thiol-containing phenols.

| Component/Concept | Role in Redox Homeostasis | Potential Interaction with this compound |

| Thiol Pool (e.g., Glutathione) | Major cellular nucleophile and antioxidant buffer, detoxifies electrophiles and ROS. creative-proteomics.com | Can directly react with ROS, contributing to the antioxidant capacity. May influence the glutathione redox state. |

| Reactive Oxygen Species (ROS) | Signaling molecules at low levels; damaging at high levels (oxidative stress). nih.gov | The thiol and phenol (B47542) groups can directly scavenge ROS. |

| Redox-Sensing Proteins (e.g., Keap1) | Detect changes in the redox environment and initiate adaptive responses. | Could potentially interact with and modify cysteine residues on these sensor proteins. |

| Antioxidant Enzymes (e.g., SOD, Catalase) | Enzymatically neutralize ROS. nih.gov | Its antioxidant activity could supplement the function of these enzymes. |

| Thiyl and Phenoxyl Radicals | Reactive intermediates formed from the one-electron oxidation of thiols and phenols. nih.govlibretexts.org | Can be formed from this compound and participate in subsequent redox reactions. |

Enzyme Active Site Mimicry and Mechanistic Studies (e.g., Galactose Oxidase)

Enzyme mimics are small molecules designed to replicate the structure and/or function of an enzyme's active site. wikipedia.org This approach is valuable for studying reaction mechanisms and developing artificial catalysts. wikipedia.org Mercaptophenols have been used in the development of mimics for copper-containing enzymes like galactose oxidase (GOase). researchgate.net

GOase catalyzes the oxidation of primary alcohols to aldehydes, a reaction involving a unique copper center coordinated to a tyrosine residue that is covalently linked to a cysteine via a thioether bond. nih.gov This active site features a tyrosyl radical that is crucial for catalysis. nih.govresearchgate.net Synthetic copper complexes with phenol-containing ligands have been extensively studied as models for GOase to understand the mechanism of alcohol oxidation. researchgate.net

While direct studies involving this compound in GOase mimicry are not available, its structure suggests potential relevance. The presence of both a phenol and a thiol group could allow it to act as a ligand for a metal center, such as copper, in a synthetic complex. The electronic properties of the phenol ring and the reactivity of the thiol group could be tuned by the specific substitution pattern to model aspects of the GOase active site. Mechanistic studies with such mimics often involve investigating the formation of metal-phenoxyl radical species and their reactivity towards substrates. researchgate.net

The table below outlines key features of galactose oxidase and how a compound like this compound could be incorporated into a biomimetic model.

| Feature of Galactose Oxidase | Role in Catalysis | Potential Mimicry Aspect with this compound |

| Copper Center | Binds the substrate and facilitates electron transfer. researchgate.net | The phenol and/or thiol group could coordinate to a copper ion in a synthetic complex. |

| Cys-Tyr Thioether Linkage | Modulates the electronic properties of the active site. nih.gov | The sulfanyl group could be used to form a similar linkage in a specifically designed ligand. |

| Tyrosyl Radical | Abstracts a hydrogen atom from the substrate. researchgate.net | A phenoxyl radical could be generated on the phenol ring of the compound within a metal complex. |

| Substrate Binding Pocket | Orients the alcohol substrate for oxidation. nih.gov | The overall structure of the ligand-metal complex would aim to create a suitable binding site. |

Computational Biology Approaches to Thiol-Containing Systems

Computational biology provides powerful tools for understanding the structure, function, and reactivity of biological molecules at an atomic level. ufz.de For thiol-containing systems like this compound, computational methods can predict various properties and simulate their interactions with biological targets. nih.gov

Molecular Docking: This technique can predict the preferred binding orientation of a molecule to a target protein. nih.gov For this compound, docking studies could be used to identify potential binding sites in enzymes or receptors, providing hypotheses about its mechanism of action. For example, docking into the active site of an enzyme could suggest a role as an inhibitor or a substrate. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows for the study of chemical reactions in biological systems. The reactive part of the system (e.g., the thiol and phenol groups of this compound and the enzyme active site) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. rcsb.org This approach could be used to model the catalytic mechanism of an enzyme interacting with this compound or to study electron transfer processes. rcsb.orgdiva-portal.org

Molecular Dynamics (MD) Simulations: MD simulations can track the movements of atoms over time, providing insights into the dynamics and conformational changes of molecules and their complexes. d-nb.info An MD simulation of this compound in a biological environment (e.g., near a membrane or a protein) could reveal how it interacts with its surroundings and how its conformation influences its reactivity.

| Computational Method | Application to this compound | Information Gained |

| Molecular Docking | Predicting binding to protein targets (e.g., enzymes, receptors). nih.gov | Binding affinity, orientation, and key interacting residues. |

| QM/MM | Modeling chemical reactions (e.g., oxidation, enzyme catalysis). rcsb.orgdiva-portal.org | Reaction pathways, transition states, and activation energies. |

| Molecular Dynamics | Simulating behavior in a biological environment (e.g., water, lipid bilayer). d-nb.info | Conformational flexibility, interaction patterns, and solvent effects. |

Radical Transport and Electron Transfer Mechanisms in Biological Contexts

The transfer of electrons and the movement of radicals are fundamental processes in many biological reactions, including enzymatic catalysis and respiration. libretexts.org The phenol and thiol groups of mercaptophenols make them active participants in such mechanisms, particularly in proton-coupled electron transfer (PCET). nih.govdiva-portal.org

PCET is a process where both an electron and a proton are transferred, often in a concerted or stepwise manner. nih.gov The tyrosine residue in proteins is a classic example of a PCET participant, and mercaptophenols have been studied as synthetic analogs to understand how the local environment affects PCET mechanisms. diva-portal.orgdiva-portal.org Studies on 2- and 4-mercaptophenol (B154117) incorporated into a de novo protein have shown that the pKa of the phenol and the strength of the oxidant can determine whether the PCET occurs in a stepwise or concerted fashion. rcsb.orgnih.govrsc.org

In the context of this compound, both the phenolic hydroxyl group and the thiol group can undergo one-electron oxidation to form a phenoxyl radical and a thiyl radical, respectively. nih.govlibretexts.org These radicals are key intermediates in many oxidative processes. The transfer of an electron from the mercaptophenol to an oxidant can be the initial step in its antioxidant action or in its role as a reducing cosubstrate for enzymes like cyclooxygenases. nih.gov The stability and reactivity of the resulting radical are influenced by the molecular structure and the surrounding environment.

The table below summarizes the key mechanisms of radical transport and electron transfer relevant to mercaptophenols.

| Mechanism | Description | Relevance to this compound |

| Proton-Coupled Electron Transfer (PCET) | The concerted or stepwise transfer of a proton and an electron. nih.gov | The phenolic hydroxyl group can undergo PCET, and the mechanism (stepwise vs. concerted) would depend on the environment and the oxidant. diva-portal.orgnih.govdiva-portal.org |

| Stepwise Electron Transfer-Proton Transfer (ETPT) | An electron is transferred first, followed by a proton. | A possible PCET pathway for the phenol group. |

| Stepwise Proton Transfer-Electron Transfer (PTET) | A proton is transferred first, followed by an electron. nih.gov | Another possible PCET pathway, favored under certain pH conditions and with specific oxidants. rcsb.orgnih.gov |

| Thiyl Radical Formation | One-electron oxidation of the thiol group. libretexts.org | Can be formed through reaction with ROS or other oxidants, initiating radical chain reactions. libretexts.org |

| Phenoxyl Radical Formation | One-electron oxidation of the phenol group. nih.gov | Can act as an antioxidant by terminating radical chains or as a pro-oxidant by participating in redox cycling. nih.gov |

Mechanistic Pharmacodynamic Modeling of Biological Systems

Mechanistic pharmacodynamic (PD) modeling is a quantitative approach used in drug development to describe the relationship between drug concentration and its pharmacological effect over time. allucent.comfrontiersin.org Unlike empirical models, mechanistic models incorporate the underlying biological processes, such as receptor binding, enzyme inhibition, and signal transduction. frontiersin.orgnih.gov

For a compound like this compound, mechanistic PD modeling could be used to understand and predict its biological effects. This would involve developing a mathematical model that describes the key steps in its mechanism of action. For example, if the compound acts as an antioxidant, the model might include variables for the concentrations of different ROS, the compound itself, and its oxidized forms. The model would use differential equations to describe the rates of the reactions between these species.

If the compound is found to inhibit a specific enzyme, a target-mediated drug disposition model could be employed. These models account for the binding of the drug to its target, which can influence both the pharmacokinetics of the drug and the magnitude and duration of the pharmacological response. nih.gov By fitting such models to experimental data (e.g., from in vitro or in vivo studies), key parameters such as binding affinity (KD), inhibition constants (Ki), and the rates of turnover for biological components can be estimated. nih.govresearchgate.net This provides a deeper, quantitative understanding of the compound's biological activity and can help in optimizing its properties. allucent.com

The table below outlines the components of a hypothetical mechanistic PD model for this compound, assuming an antioxidant mechanism.

| Model Component | Description | Example Parameter |

| Pharmacokinetics (PK) | Describes the absorption, distribution, metabolism, and excretion of the compound. frontiersin.org | Clearance, Volume of distribution. |

| Target Engagement | Describes the interaction of the compound with its biological target (e.g., ROS). | Second-order rate constant for ROS scavenging. |

| Transduction | Describes the downstream signaling events following target engagement. | Could be omitted for a direct antioxidant effect. |

| Pharmacological Response | The ultimate measured effect (e.g., reduction in a biomarker of oxidative stress). frontiersin.org | A parameter linking the concentration of oxidized biomarker to the measured signal. |

Future Directions and Emerging Research Avenues for 3 1 Sulfanylethyl Phenol

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 3-(1-Sulfanylethyl)phenol and its derivatives will likely be guided by the principles of green chemistry, aiming for efficiency, safety, and environmental benignity. Current methods for creating thiophenols often involve harsh reagents and produce significant waste. bezwadabiomedical.com Therefore, a key research avenue will be the development of more sustainable synthetic routes.

Catalytic Approaches: The use of transition metal catalysts, such as nickel and copper, has shown promise in C-S cross-coupling reactions for the synthesis of thiophenol surrogates from aryl iodides and thiourea. nih.gov These methods can offer high efficiency and the use of air-stable and odorless starting materials, which would be a significant improvement over traditional methods that often employ malodorous thiols. nih.gov Future research could focus on adapting these catalytic systems for the specific synthesis of this compound, potentially starting from a functionalized phenol (B47542) precursor.

Green Solvents and Reagents: A move away from hazardous organic solvents is a central tenet of green chemistry. The exploration of reactions in aqueous media or the use of recyclable solvents like glycerol (B35011) could significantly reduce the environmental impact of synthesis. bezwadabiomedical.com Furthermore, the use of elemental sulfur as the sulfur source, coupled with a reducing agent, presents a more atom-economical approach to introducing the sulfanyl (B85325) group. ntu.edu.sg

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Biocatalytic approaches could be developed for the synthesis of this compound, for instance, by employing enzymes that can catalyze the formation of the carbon-sulfur bond. While still an emerging area for this class of compounds, the integration of biocatalysis with traditional chemical synthesis holds considerable potential for creating sustainable and efficient pathways. wikipedia.org

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Transition Metal Catalysis | Utilizes catalysts like Nickel and Copper for C-S bond formation. | High efficiency, use of air-stable precursors, potential for milder reaction conditions. |

| Green Solvents/Reagents | Employs environmentally friendly solvents (e.g., water, glycerol) and atom-economical reagents (e.g., elemental sulfur). | Reduced environmental impact, increased safety, potential for simplified purification. |

| Biocatalysis | Utilizes enzymes to catalyze specific chemical transformations. | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, reduced byproducts. |

Advanced Computational Modeling for Complex Chemical and Biological Systems

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and accelerating discovery. For this compound, advanced computational modeling can provide crucial insights into its chemical reactivity, electronic structure, and potential biological interactions.

Quantum Chemical Studies: Density Functional Theory (DFT) calculations can be employed to determine a range of physicochemical properties of this compound. These include bond dissociation enthalpies (BDE) of the O-H and S-H bonds, which are critical for understanding its antioxidant potential. researchgate.net Such studies on substituted thiophenols have already demonstrated the influence of different functional groups on these properties. wikipedia.org Quantum chemical calculations can also predict spectroscopic properties, aiding in the experimental characterization of the molecule. bezwadabiomedical.com

Molecular Dynamics Simulations: To understand how this compound might behave in a biological environment, molecular dynamics (MD) simulations can be utilized. These simulations can model the interactions of the molecule with biological membranes, proteins, and other biomolecules. mdpi.com By simulating the dynamic behavior of the compound in aqueous solution, researchers can gain insights into its solubility, conformational preferences, and potential to reach biological targets.

In Silico Prediction of Bioactivity: Computational methods are increasingly used to predict the biological activity of novel compounds. researchgate.net For this compound, in silico screening against various biological targets, such as enzymes and receptors, could identify potential therapeutic applications. mdpi.com Pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can also be predicted computationally, helping to assess the druglikeness of the molecule early in the research process. researchgate.net

| Computational Method | Information Gained | Relevance to this compound Research |

| Quantum Chemistry (DFT) | Electronic structure, bond dissociation enthalpies, spectroscopic properties. | Prediction of antioxidant capacity, guidance for experimental characterization. |

| Molecular Dynamics (MD) | Behavior in biological environments, interactions with biomolecules. | Understanding of bioavailability and potential mechanisms of action. |

| In Silico Screening | Potential biological targets, predicted bioactivity, ADMET properties. | Identification of promising therapeutic areas, early assessment of drug-likeness. |

Interdisciplinary Research at the Interface of Organic Chemistry and Mechanistic Biology

The dual phenolic and sulfanyl functionalities of this compound position it as a fascinating subject for interdisciplinary research bridging organic chemistry and mechanistic biology. The thiol group, in particular, is a key player in cellular redox biology and signaling. nih.gov

Redox Biology and Antioxidant Mechanisms: Both phenols and thiols are known for their antioxidant properties. researchgate.netlongdom.org Future research should investigate the antioxidant capacity of this compound, exploring its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. Mechanistic studies could elucidate whether the phenolic hydroxyl group, the sulfanyl group, or both contribute to its antioxidant activity, and whether it acts via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. researchgate.net

Enzymatic Interactions and Metabolic Pathways: The sulfanyl group could make this compound a substrate or inhibitor for various enzymes. For instance, it could interact with enzymes involved in thiol metabolism or redox regulation. nih.gov Investigating the metabolic fate of this compound in biological systems is crucial. Understanding how it is processed by phase I and phase II metabolic enzymes will be essential for any potential therapeutic development.

Modulation of Cellular Signaling Pathways: Thiols are known to play a significant role in cellular signaling pathways that are regulated by redox changes. bezwadabiomedical.com Research could explore whether this compound can modulate such pathways. For example, organosulfur compounds have been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.gov Investigating the effect of this compound on this and other signaling cascades could reveal novel biological activities.

| Research Area | Key Questions | Potential Impact |

| Redox Biology | What is the antioxidant capacity of this compound? What are the underlying mechanisms? | Development of novel antioxidants for preventing or treating oxidative stress-related diseases. |